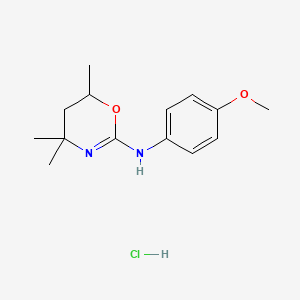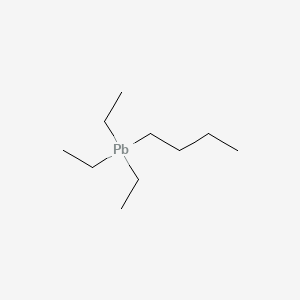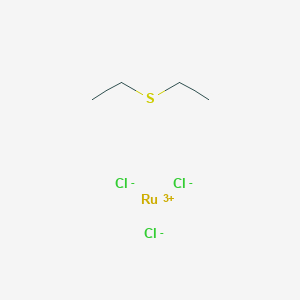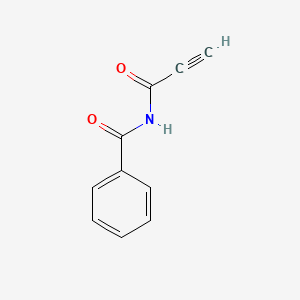
N-(Prop-2-ynoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Prop-2-ynoyl)benzamide is an organic compound with the molecular formula C10H9NO It is a derivative of benzamide, where the amide nitrogen is substituted with a prop-2-ynoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-ynoyl)benzamide typically involves the condensation of benzoic acid with prop-2-yn-1-amine. This reaction can be catalyzed by various agents, including Lewis acids like zirconium tetrachloride (ZrCl4) immobilized on diatomite earth under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly method.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts. The process is optimized for high yield and purity, often exceeding 98% . The compound is typically stored under inert gas conditions to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Prop-2-ynoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(Prop-2-ynoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-(Prop-2-ynoyl)benzamide involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis by activating caspase-9 and releasing cytochrome c into the cytosol . This process is independent of p53 activation, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
- N-(Prop-2-yn-1-yl)benzamide
- N-(2-Propyn-1-yl)benzamide
- N-Propargylbenzamide
Comparison: N-(Prop-2-ynoyl)benzamide is unique due to its specific prop-2-ynoyl substitution, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it exhibits enhanced biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
756488-69-4 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
N-prop-2-ynoylbenzamide |
InChI |
InChI=1S/C10H7NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h1,3-7H,(H,11,12,13) |
Clé InChI |
FDCWYEOQVGYHGX-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


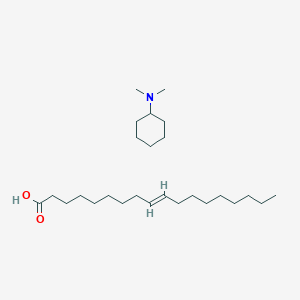
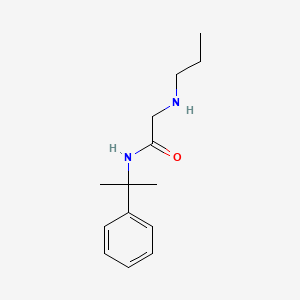
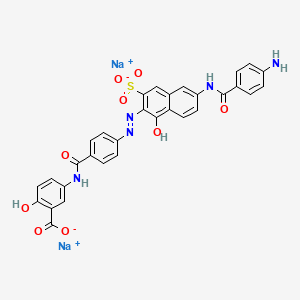

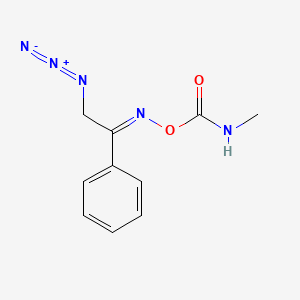
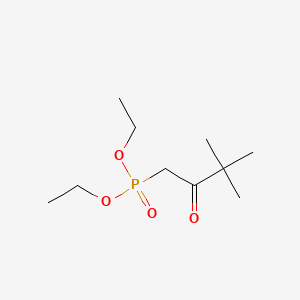
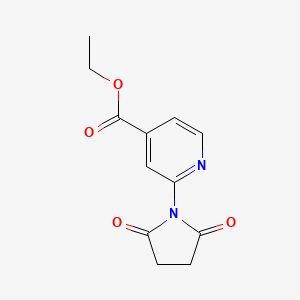

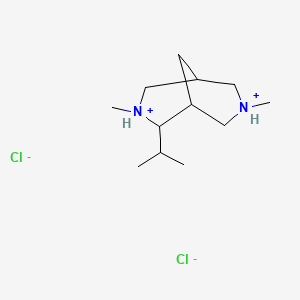
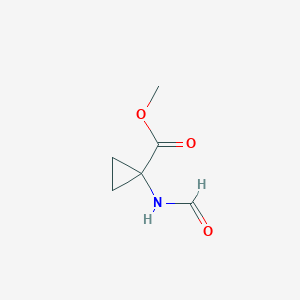
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
